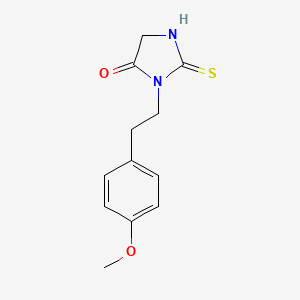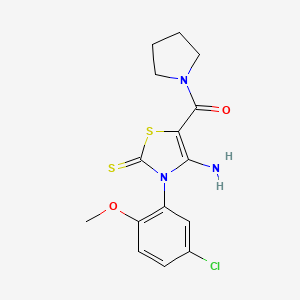
(4-Amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16ClN3O2S2 and its molecular weight is 369.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and structural characterization of thiazolyl methanone derivatives and related compounds have been a focal point of research. Studies involve the synthesis of novel compounds through various methods, including density functional theory (DFT) calculations, molecular docking, and spectral characterization. These efforts aim to elucidate the compound's structure and potential interactions with biological targets, laying the groundwork for further applications in medicinal chemistry and drug design (Shahana & Yardily, 2020).
Molecular Docking and Antiviral Activity
Molecular docking studies have been conducted to predict the antiviral activity of thiazolyl methanone derivatives. These studies use software like Hex 8.0 to simulate how these compounds might interact with viral proteins, providing insights into their potential as antiviral agents. The pharmacokinetic behavior and hydrogen bonding interactions of these analogs are analyzed to understand their mechanism of action and effectiveness against viral infections (FathimaShahana & Yardily, 2020).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazolyl methanone derivatives. These compounds have been synthesized and tested against various strains of bacteria and fungi to evaluate their effectiveness. The antimicrobial activity screening aims to discover new therapeutic agents capable of combating infectious diseases. The structure-activity relationship (SAR) analysis helps in identifying the most potent compounds for further development (Patel, Agravat, & Shaikh, 2011).
Organocatalysis
Research into the applications of thiazolyl methanone derivatives in organocatalysis has shown promising results. These compounds have been evaluated as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts highlight the versatility and potential of these compounds in facilitating various chemical reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Neurological Research Applications
Some derivatives have been explored for their potential in imaging and treatment of neurological conditions such as Parkinson's disease. For instance, synthesis of radiolabeled compounds for positron emission tomography (PET) imaging aims to provide insights into the role of specific enzymes in disease progression, offering a pathway for both diagnostics and therapeutic intervention (Wang et al., 2017).
Propiedades
IUPAC Name |
[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S2/c1-21-11-5-4-9(16)8-10(11)19-13(17)12(23-15(19)22)14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRIZJPORPSWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2776863.png)
![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)
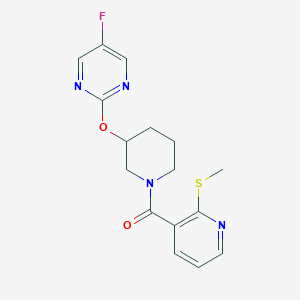
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)
![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)

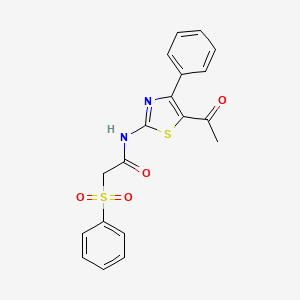
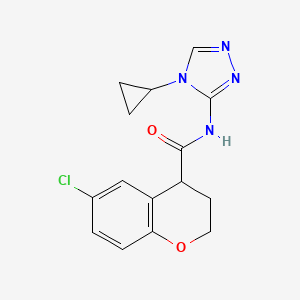
![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)
